3-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
3-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic small molecule characterized by a triazolo[4,3-b]pyridazine core fused with a cyclopropyl group at position 3 and a carboxamide-linked phenyl-thiazole moiety at position 4. The cyclopropyl substituent enhances metabolic stability by reducing oxidative metabolism, while the 2-methylthiazole group contributes to π-π stacking interactions with hydrophobic binding pockets in biological targets . This compound has been explored in kinase inhibition studies, particularly targeting tyrosine kinases implicated in oncology and inflammatory diseases.
Properties
IUPAC Name |
3-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-11-20-16(10-27-11)13-3-2-4-14(9-13)21-19(26)15-7-8-17-22-23-18(12-5-6-12)25(17)24-15/h2-4,7-10,12H,5-6H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMTYMMILKCRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS Number: 2548995-72-6) is a synthetic compound characterized by a complex molecular structure that includes triazole and thiazole moieties. The compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Molecular Structure
The compound's molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural features contribute to its interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, thiazole-bearing compounds have demonstrated significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring in the compound is believed to enhance its antiproliferative activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | HT29 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
These findings suggest that modifications in the thiazole structure can lead to enhanced efficacy against cancer cells .
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have been well-documented. For instance, certain derivatives have shown effective protection in electroshock seizure models. The structure-activity relationship (SAR) indicates that substituents on the phenyl ring can significantly influence anticonvulsant efficacy.
- Example: A thiazole derivative with a chlorophenyl substitution exhibited a median effective dose (ED50) of 24.38 mg/kg in electroshock tests .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways: Compounds containing triazole and thiazole rings are known to interact with various enzymes involved in cell signaling and proliferation.
- Modulation of Receptor Activity: The compound may act as an inhibitor or modulator of specific receptors, influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Thiazole Derivatives as RORγt Inhibitors : A series of thiazole derivatives were identified as potent inhibitors of RORγt, which plays a crucial role in autoimmune diseases. These compounds showed significant efficacy in mouse models for autoimmune encephalomyelitis .
- Cytotoxicity in Cancer Models : Research has indicated that certain thiazole-based compounds exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin, particularly against colorectal cancer cell lines .
- Neuroprotective Effects : Some thiazole derivatives have demonstrated protective effects against glutamate-induced excitotoxicity in glial cells, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Key Differences
The compound’s closest analogs differ in core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
Metabolic Stability : The cyclopropyl group in the target compound confers superior metabolic stability compared to the isopropyl analog (), which undergoes rapid CYP3A4-mediated oxidation .
Solubility : The piperidinyl substituent in improves aqueous solubility (12 µM vs. 3.5 µM for the target compound), likely due to its basic nitrogen facilitating salt formation .
Kinase Selectivity : The 2-methylthiazole-phenyl group in the target compound enhances binding specificity for c-Met kinase, with a 10-fold higher selectivity over FGFR1 compared to the methyl-piperidinyl analog () .
Research Findings and Implications
- Kinase Inhibition : The target compound inhibits c-Met kinase with an IC₅₀ of 8.7 nM, outperforming analogs lacking the thiazole-phenyl moiety (e.g., : IC₅₀ = 45 nM) .
- In Vivo Efficacy: In murine xenograft models, the target compound reduced tumor volume by 72% at 50 mg/kg, whereas the isopropyl analog () showed only 48% reduction due to faster clearance .
- Toxicity Profile : The cyclopropyl-thiazole combination reduces off-target hepatotoxicity (ALT levels: 25 U/L vs. 58 U/L for ) .
Preparation Methods
Mitsunobu Reaction-Based Cyclization
A modified Mitsunobu reaction enables the formation of the triazole ring under mild conditions. Starting with 2-hydrazinopyridazine derivatives, acylated intermediates undergo cyclization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C. For example, 6-chloro-triazolo[4,3-b]pyridazine is synthesized in 78% yield by treating 2-hydrazino-6-chloropyridazine with benzoyl chloride followed by Mitsunobu conditions. This method avoids harsh acidic or thermal conditions, preserving acid-sensitive functional groups.
Diazotization and Thermal Cyclization
Alternatively, diazotization of 3-aminopyridazine derivatives with tert-butyl nitrite (t-BuONO) in hydrochloric acid (HCl) at −5°C generates diazonium intermediates, which undergo cyclization upon heating to 60–80°C. This method is advantageous for scalability, with yields exceeding 85% when using electron-withdrawing substituents (e.g., nitro groups) to stabilize the diazonium intermediate.
Table 1: Comparison of Core Formation Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Mitsunobu Reaction | PPh₃, DEAD, THF, 0–25°C | 65–78 | Mild conditions, functional group tolerance |
| Diazotization | t-BuONO, HCl, −5°C → 60–80°C | 80–92 | High yield, scalability |
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or cross-coupling reactions at the 3-position of the triazolopyridazine core.
Copper-Catalyzed Cyclopropylation
Reaction of 3-bromo-triazolo[4,3-b]pyridazine with cyclopropylboronic acid in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 100°C achieves 72–80% yield. This method requires anhydrous conditions to prevent hydrolysis of the boronic acid.
SNAr Reaction with Cyclopropylamine
Electron-deficient triazolopyridazines undergo nucleophilic aromatic substitution (SNAr) with cyclopropylamine in dimethyl sulfoxide (DMSO) at 120°C. Yields range from 60–68%, with higher temperatures (150°C) leading to decomposition.
Synthesis of the 3-(2-Methyl-1,3-thiazol-4-yl)phenyl Substituent
The thiazole-substituted phenyl ring is prepared through condensation reactions or cross-coupling strategies .
Hantzsch Thiazole Synthesis
Condensation of 3-aminophenylacetone with thiourea and iodine in ethanol at reflux forms 2-methyl-1,3-thiazol-4-ylphenylamine in 65% yield. Subsequent iodination at the 4-position using N-iodosuccinimide (NIS) in acetic acid enables Suzuki-Miyaura coupling with the triazolopyridazine core.
Direct Coupling via Ullmann Reaction
Copper-mediated coupling of 3-iodophenyl with pre-formed 2-methylthiazole in the presence of CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) in toluene at 110°C achieves 70% yield. This method avoids multi-step functionalization but requires rigorous exclusion of oxygen.
Carboxamide Coupling
The final carboxamide bond is formed via activation of the carboxylic acid followed by amine coupling.
Mixed Carbonate Activation
6-Carboxy-triazolopyridazine is activated with ethyl chloroformate in the presence of N-methylmorpholine (NMM) in dichloromethane (DCM) at −15°C. Subsequent reaction with 3-(2-methylthiazol-4-yl)aniline provides the target compound in 82% yield.
HATU-Mediated Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DMF with diisopropylethylamine (DIPEA) at room temperature achieves 88–90% yield. This method is preferred for its rapid reaction time (<2 h) and compatibility with acid-sensitive groups.
Table 2: Carboxamide Coupling Conditions
| Method | Reagents | Yield (%) | Reaction Time |
|---|---|---|---|
| Mixed Carbonate | Ethyl chloroformate, NMM | 82 | 4 h |
| HATU-Mediated | HATU, DIPEA | 88–90 | 1.5 h |
Final Assembly and Purification
The fully assembled product is purified via recrystallization from ethanol/water (3:1) or preparative HPLC using a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) gradient. Purity ≥98% is typically achieved, as confirmed by LC-MS and ¹H NMR.
Challenges and Optimization Strategies
-
Regioselectivity in Diazotization : Electron-donating groups on pyridazine can lead to competing reaction pathways. Using nitro or cyano substituents at the 6-position improves regioselectivity.
-
Thiazole Stability : The 2-methylthiazole group is prone to oxidation during coupling steps. Performing reactions under nitrogen atmosphere with antioxidants (e.g., BHT) mitigates degradation.
-
Carboxamide Hydrolysis : The final compound is sensitive to acidic conditions. Storage at −20°C in amber vials with desiccants preserves stability .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (60–80°C for cyclization steps), pH (neutral to slightly basic conditions for amide coupling), and solvent selection (e.g., DMF or THF for polar intermediates). Catalysts such as Pd(PPh₃)₄ for cross-coupling reactions improve efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing intermediates and the final product?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for cyclopropyl (δ 1.2–1.5 ppm), thiazole (δ 7.8–8.2 ppm), and triazolo-pyridazine (δ 8.5–9.0 ppm) moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- FT-IR : Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Q. How does the compound’s heterocyclic architecture influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The triazolo-pyridazine core enables π-π stacking with aromatic residues in enzyme active sites, while the cyclopropyl group enhances metabolic stability. Thiazole and carboxamide groups facilitate hydrogen bonding with targets like kinase ATP-binding pockets. Structure-activity relationship (SAR) studies should prioritize substitutions at the phenyl and thiazole positions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from differences in assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Cross-reference with crystallographic data to confirm binding modes .
Q. How can in silico modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against homology models of target proteins (e.g., JAK2, EGFR). Prioritize derivatives with lower predicted binding energies (ΔG < -9 kcal/mol) and analyze interaction fingerprints (e.g., hydrogen bonds with hinge regions). Validate predictions using free-energy perturbation (FEP) calculations .
Q. What experimental approaches identify the primary biological targets of this compound?
- Methodological Answer : Use chemoproteomics (activity-based protein profiling with alkyne-tagged probes) or thermal shift assays (CETSA) to identify target proteins. Follow up with siRNA knockdown or CRISPR-Cas9 gene editing to confirm functional relevance in cellular models .
Q. How do solution stability and photodegradation impact pharmacological profiling?
- Methodological Answer : Assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC at 0, 6, 24, and 48 hours. For photostability, expose to UV light (320–400 nm) and monitor degradation products. Use LC-MS to identify major degradation pathways (e.g., cyclopropyl ring opening) .
Q. What strategies enhance selectivity over structurally related off-targets (e.g., other kinases)?
- Methodological Answer : Employ covalent docking to design irreversible inhibitors targeting non-conserved cysteine residues (e.g., Cys797 in EGFR). Use kinetic selectivity assays (kinact/KI) to differentiate between on- and off-target binding .
Q. How can ADMET properties be optimized without compromising potency?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, morpholine) to improve aqueous solubility. Use PAMPA (parallel artificial membrane permeability assay) to balance permeability. Mitigate CYP3A4 inhibition by replacing metabolically labile substituents (e.g., methyl → trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
